molecular formula C19H16FN3O3S B2622966 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 897614-30-1

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2622966
CAS No.: 897614-30-1
M. Wt: 385.41
InChI Key: IEUMOQFUUQVQAE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a pyridazinyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, including the formation of the pyridazinyl and fluorophenyl intermediates. Common synthetic routes include:

    Formation of the Pyridazinyl Intermediate: This step often involves the reaction of a suitable precursor with hydrazine derivatives under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Coupling Reactions: The final step involves coupling the pyridazinyl and fluorophenyl intermediates with an acetamide group, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby altering the cellular response.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-(4-Fluorophenyl)pyridazin-3-yl]-amino}benzoic acid
  • Imidazo[1,2-a]pyridines

Uniqueness

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorophenyl and pyridazinyl moieties provide distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-27(25,26)19-10-9-17(22-23-19)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMOQFUUQVQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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